molecular formula C15H16O6S B1574386 ODM-204

ODM-204

Cat. No. B1574386
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

Discovery and Development for Prostate Cancer Treatment

ODM-204 is a novel nonsteroidal dual-action compound that shows promise in treating patients with castration-resistant prostate cancer (CRPC). It dampens androgenic stimuli by inhibiting CYP17A1, essential for dihydrotestosterone and testosterone formation, and blocks the androgen receptor with high affinity and specificity. ODM-204 inhibited the proliferation of androgen-dependent cells in vitro and reduced tumor growth in murine models. Intriguingly, it also inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys and potentiated the suppression of circulating testosterone levels in rats (Oksala et al., 2018).

Dual Inhibition of CYP17A1 and Androgen Receptor

In addition to targeting CYP17A1, ODM-204 effectively inhibits androgen receptor activity. This dual inhibition mechanism was demonstrated in cells transfected with the human androgen receptor and androgen-responsive reporter gene constructs. The compound inhibited the growth of androgen-dependent cells both in vitro and in vivo, providing evidence of its efficacy against CRPC (Oksala et al., 2015).

Phase I Clinical Trials and Safety Profile

A phase I dose escalation study in men with metastatic CRPC assessed the safety profile and dose-limiting toxicities of ODM-204. Patients were randomized to receive varying doses of ODM-204 with prednisone. The study found ODM-204 to be well tolerated up to the highest evaluated dose and observed decreases in testosterone and prostate-specific antigen levels, suggesting antitumor activity. However, the pharmacokinetic properties of the molecule limit its further development (Peltola et al., 2020).

properties

Product Name

ODM-204

Molecular Formula

C15H16O6S

Appearance

Solid powder

synonyms

ODM204;  ODM-204;  ODM 204.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.